Jak1/tyk2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1/tyk2-IN-1 is a small molecule inhibitor that targets Janus kinase 1 (Jak1) and tyrosine kinase 2 (Tyk2). These kinases are part of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cytokine signaling and immune response regulation . Inhibiting Jak1 and Tyk2 has therapeutic potential in treating various autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Jak1/tyk2-IN-1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and bases (e.g., sodium hydroxide, potassium carbonate) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. These products are typically purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Jak1/tyk2-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Jak1/tyk2-IN-1 exerts its effects by selectively inhibiting the kinase activity of Jak1 and Tyk2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, thereby blocking downstream signaling pathways involved in immune response and inflammation . The molecular targets of this compound include cytokine receptors and associated signaling proteins, which are crucial for the activation of the JAK/STAT pathway .
Comparison with Similar Compounds
Jak1/tyk2-IN-1 is unique in its dual inhibition of both Jak1 and Tyk2, which distinguishes it from other JAK inhibitors that may target only one kinase or have broader specificity . Similar compounds include:
Tofacitinib: A pan-JAK inhibitor with selectivity towards Jak1, Jak2, and Jak3.
Ruxolitinib: A selective Jak1/Jak2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A selective Jak1/Jak2 inhibitor approved for the treatment of rheumatoid arthritis.
This compound’s dual inhibition provides a broader therapeutic potential by targeting multiple pathways involved in immune response and inflammation .
Properties
Molecular Formula |
C18H20F3N7O |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1 |
InChI Key |
VFTQZQGHFFDMQS-RSNHQYPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F |
Canonical SMILES |
CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.